molecular formula C18H18N2O3 B2961655 2-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide CAS No. 896360-77-3

2-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Cat. No.: B2961655
CAS No.: 896360-77-3
M. Wt: 310.353
InChI Key: VYWDNRYKONHYNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, which includes compounds like “2-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Neuroleptic Activity

Research has highlighted the synthesis and potential neuroleptic activity of related benzamide compounds. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity. Among these, certain benzamide derivatives demonstrated significant potency, suggesting their potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).

Antagonistic Properties on Dopamine Receptors

Another study reported on a benzamide derivative, YM-09151-2, known for its antagonistic properties on dopamine D1-type DA receptors. This compound showed marked, dose-dependent elevation of serum prolactin concentrations in rats, indicating its potent antagonist action on D2-type DA receptors in the anterior pituitary gland (Meltzer et al., 1983).

Neuroleptic Properties

Further investigation into the neuroleptic properties of benzamide derivatives, including cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2), revealed potent and long-lasting inhibitory effects on dopamine-induced behaviors compared to classical neuroleptics. This suggests a highly selective blocking action on the dopamine D1 receptor, positioning it as a candidate for a new antipsychotic agent with reduced side effects (Usuda et al., 2004).

Antimicrobial and Antioxidant Activities

An endophytic Streptomyces species yielded a new benzamide compound with demonstrated antimicrobial and antioxidant activities. This discovery underlines the potential of natural sources in the development of benzamide derivatives with beneficial pharmacological properties (Yang et al., 2015).

Biochemical Analysis

Temporal Effects in Laboratory Settings

The temporal effects of 2-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide in laboratory settings are not well-documented. Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

The metabolic pathways involving this compound are not yet known. Future studies should aim to identify any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .

Transport and Distribution

Subcellular Localization

The subcellular localization of this compound is not yet known. Future studies should aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-10-6-5-9-15(16)18(22)19-13-11-17(21)20(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWDNRYKONHYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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